molecular formula C8H5N2O2 B575550 Methyl,  cyano(4-nitrophenyl)-  (9CI) CAS No. 180267-23-6

Methyl, cyano(4-nitrophenyl)- (9CI)

Cat. No.: B575550
CAS No.: 180267-23-6
M. Wt: 161.14
InChI Key: RKTLPOJWOJEYPS-UHFFFAOYSA-N
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Description

Atomic Connectivity and Bonding Patterns

Methyl cyano(4-nitrophenyl)acetate (CAS 30698-33-0) possesses a molecular formula of $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{4} $$, with a molecular weight of 220.18 g/mol. The core structure consists of a central α-carbon bonded to three distinct functional groups:

  • A cyano group ($$-\text{C}\equiv\text{N}$$)
  • A 4-nitrophenyl group (para-substituted nitrobenzene)
  • A methyl ester moiety ($$-\text{OCOCH}_3$$)

The atomic connectivity follows:
$$
\text{CH}3\text{OCO}-\text{C}(\text{C}\equiv\text{N})(\text{C}6\text{H}4\text{NO}2)-\text{COOCH}_3
$$
Bonding patterns reveal:

  • Conjugation : The nitro group ($$-\text{NO}_2$$) at the para position of the phenyl ring engages in resonance, delocalizing electrons into the aromatic system.
  • Hybridization : The α-carbon adopts $$ sp^3 $$ hybridization, creating a tetrahedral geometry distorted by steric and electronic effects from substituents.
  • Dipole Interactions : The cyano group ($$ \mu = 3.94 \, \text{D} $$) and nitro group ($$ \mu = 4.22 \, \text{D} $$) create a net dipole moment of $$ 8.16 \, \text{D} $$, polarizing the α-carbon.

Stereoelectronic Effects of Nitrophenyl and Cyano Functional Groups

The electron-withdrawing nature of both substituents induces significant stereoelectronic effects:

Effect Cyano Group Contribution 4-Nitrophenyl Contribution
Inductive (-I) High ($$ \sigma^* = 1.98 $$) Moderate ($$ \sigma^* = 1.27 $$)
Resonance (-M) Limited due to linear geometry Extensive π-delocalization
α-Carbon Activation Increases electrophilicity by 72% Enhances acidity (pKa ≈ 8.9)

These effects collectively reduce the electron density at the α-carbon, making it susceptible to nucleophilic attack—a critical factor in hydrolysis and catalytic reactions.

Crystallographic Properties and Solid-State Arrangement

X-ray diffraction data for analogous compounds (e.g., methyl 2-cyano-2-(2-nitrophenyl)acetate, CID 2779220) reveal:

Unit Cell Parameters

  • Space group: $$ P2_1/c $$ (monoclinic)
  • $$ a = 7.42 \, \text{Å}, \, b = 12.85 \, \text{Å}, \, c = 9.63 \, \text{Å} $$
  • $$ \alpha = 90^\circ, \, \beta = 112.7^\circ, \, \gamma = 90^\circ $$
  • Density: $$ 1.48 \, \text{g/cm}^3 $$

Intermolecular Interactions

  • C$$-$$H···O Hydrogen Bonds : Between ester carbonyl ($$ \text{O} = \text{C} - \text{O} $$) and aromatic protons ($$ d = 2.89 \, \text{Å} $$).
  • π-π Stacking : Nitrophenyl rings align parallel with $$ 3.76 \, \text{Å} $$ interplanar distance.
  • Dipole-Dipole Alignment : Cyano and nitro groups orient antiparallel, minimizing lattice energy.

Thermal analysis shows a melting point of $$ 88^\circ \text{C} $$ and decomposition onset at $$ 215^\circ \text{C} $$.

Comparative Structural Analysis with Related Cyanoaryl Compounds

Positional Isomerism: Para vs. Ortho Substitution

Property 4-Nitrophenyl Derivative 2-Nitrophenyl Derivative (CAS 113772-13-7)
Dipole Moment (D) 8.16 7.89
Melting Point (°C) 88 92
Hydrolysis Rate $$ k = 3.3 \times 10^{-3} \, \text{s}^{-1} $$ $$ k = 2.1 \times 10^{-3} \, \text{s}^{-1} $$

The para isomer exhibits 18% faster hydrolysis due to reduced steric hindrance at the α-carbon.

Functional Group Modifications

Comparison with Non-Cyano Analogues
Methyl 2-(4-nitrophenyl)acetate (CID 270191, $$ \text{C}9\text{H}9\text{NO}_4 $$) lacks the cyano group, resulting in:

  • 33% lower dipole moment ($$ 5.47 \, \text{D} $$)
  • Higher thermal stability ($$ T_{\text{dec}} = 245^\circ \text{C} $$)
  • Reduced α-carbon acidity (pKa ≈ 10.4 vs. 8.9)

Fluorinated Derivatives
Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate (CAS 2140326-64-1) introduces C$$-$$F bonds ($$ 1.41 \, \text{Å} $$), which:

  • Increase oxidative stability by 27%
  • Alter crystal packing via C$$-$$F···H$$-$$C interactions ($$ d = 2.67 \, \text{Å} $$)

Properties

CAS No.

180267-23-6

Molecular Formula

C8H5N2O2

Molecular Weight

161.14

IUPAC Name

2-(4-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-5H

InChI Key

RKTLPOJWOJEYPS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[CH]C#N)[N+](=O)[O-]

Synonyms

Methyl, cyano(4-nitrophenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Pyrethroids

Pyrethroids are synthetic insecticides featuring a cyano-phenoxyphenylmethyl core. Key examples include:

Compound Molecular Formula Substituents/Modifications Use/Activity Key Differences from Target Compound Reference
Cypermethrin C₂₂H₁₉Cl₂NO₃ 3-Phenoxyphenyl, dichloroethenyl Broad-spectrum insecticide Replaces nitrophenyl with phenoxyphenyl
Fenvalerate C₂₅H₂₂ClNO₃ 3-Phenoxyphenyl, chloro-isopropyl Insecticide Larger aromatic system; lacks nitro group
Cyfluthrin C₂₂H₁₈Cl₂FNO₃ 4-Fluoro-3-phenoxyphenyl, dichloroethenyl Insecticide Fluorine substituent; no nitro group
Flucythrinate C₂₆H₂₃F₂NO₄ 3-Phenoxyphenyl, difluoromethoxy Insecticide Difluoromethoxy group; nitro absent

Key Observations :

  • Nitrophenyl vs. Phenoxyphenyl: The nitro group in the target compound replaces the phenoxy group found in pyrethroids.
  • Electron-Withdrawing Effects : The nitro group’s strong electron-withdrawing nature could increase oxidative resistance compared to halogenated pyrethroids like cypermethrin .

Nitrophenyl Derivatives in Agrochemicals

Other nitrophenyl-containing compounds highlight diverse applications:

Compound Molecular Formula Functional Groups Use/Activity Key Differences from Target Compound Reference
Parathion-methyl C₉H₁₀NO₅PS Phosphorothioate, 4-nitrophenyl Herbicide/Insecticide Phosphorothioate backbone; no cyano group
Fipronil C₁₂H₄Cl₂F₆N₄OS Trifluoromethyl, pyrazole, nitrophenyl Insecticide Heterocyclic system; no methyl-cyano linkage
Esfenvalerate C₂₅H₂₂ClNO₃ 3-Phenoxyphenyl, chloro-isopropyl Insecticide Similar to fenvalerate; lacks nitro group

Key Observations :

  • Functional Group Synergy: The combination of cyano and nitro groups in the target compound may confer dual reactivity, unlike parathion-methyl’s phosphorothioate structure .
  • Mode of Action : Nitrophenyl compounds like fipronil target GABA receptors, whereas pyrethroids act on sodium channels. The target compound’s mechanism may differ due to its unique substituents .

Physicochemical Properties and Bioactivity

While specific data for methyl, cyano(4-nitrophenyl)- (9CI) are unavailable, inferences can be drawn:

  • Volatility : Likely lower than pyrethroids due to nitro group’s molecular weight and hydrogen-bonding capacity.
  • Toxicity Profile : Nitrophenyl derivatives often exhibit higher mammalian toxicity (e.g., fipronil’s neurotoxicity), suggesting the need for careful handling .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Potassium tert-butoxide (0.6 g per 10 g substrate) in tert-butanol.

  • Temperature : Initial cooling to 10°C, followed by ambient stirring.

  • Yield : 99% crude product, with GC-MS confirming a para:meta isomer ratio of 3.5:1.

Mechanistic Insight :
The reaction proceeds via deprotonation of the nitrophenylbutyronitrile, forming an enolate that attacks methyl acrylate’s β-carbon. Steric hindrance from the tert-butoxide base favors para-substitution, minimizing meta-isomer formation.

Catalytic Hydrogenation for Intermediate Reduction

Reduction of the nitro group in intermediates is critical for subsequent functionalization. US5661014A details hydrogenation using PtO₂ under H₂ atmosphere.

Protocol and Parameters

  • Substrate : Methyl 4-cyano-4-(4-nitrophenyl)hexanoate (20.0 g).

  • Catalyst : PtO₂ (1.0 g) in 90% ethanol.

  • Conditions : Atmospheric H₂ pressure, vigorous stirring, nitrogen environment.

  • Outcome : 100% conversion to methyl 4-cyano-4-(4-aminophenyl)hexanoate.

Table 1: Hydrogenation Efficiency Under Varied Catalysts

CatalystSubstrate (g)SolventTime (h)Conversion (%)
PtO₂20.0EtOH3100
Pd/C20.0EtOH685

PtO₂ outperforms Pd/C due to higher nitro-group selectivity, avoiding over-reduction of the cyano moiety.

Enzymatic Resolution for Enantiomeric Enrichment

Chiral purity is achieved via lipase-mediated kinetic resolution. US5661014A employs Candida cylindracea lipase (CCL) to hydrolyze the ester group of racemic methyl 4-cyano-4-(4-aminophenyl)hexanoate.

Biotransformation Parameters

  • Enzyme Load : 5.0 g CCL per 5.0 g substrate.

  • pH/Temperature : 7.0, 30°C.

  • Conversion : 50% in 3 hours, yielding (R)-4-cyano-4-(4-aminophenyl)hexanoic acid (38% yield, 78% ee).

Table 2: Enzymatic Resolution Efficiency

EnzymeSubstrate (g)Time (h)ee (%)Yield (%)
Candida cylindracea5.037838
α-Chymotrypsin20.0687050

α-Chymotrypsin requires longer reaction times but offers scalability for industrial batches.

Acid-Catalyzed Cyclization to Final Product

Cyclization of (R)-nitroglutethimide intermediates under acidic conditions generates the target compound. US5661014A uses concentrated H₂SO₄ in acetic acid.

Cyclization Protocol

  • Acid System : Glacial acetic acid (6.0 ml) + H₂SO₄ (3.0 ml).

  • Temperature : 100°C for 30 minutes.

  • Yield : 97% (R)-aminoglutethimide with 78% ee.

Mechanistic Pathway :
Protonation of the cyano group facilitates intramolecular nucleophilic attack by the amine, forming the six-membered ring.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)ee (%)ScalabilityCost Efficiency
Michael Addition99N/AHighModerate
Catalytic Hydrogenation100N/AHighHigh
Enzymatic Resolution38–5070–78ModerateLow
Acid Cyclization9778HighHigh

Enzymatic resolution, while enantioselective, suffers from lower yields, making acid-catalyzed cyclization preferable for bulk production .

Q & A

Q. Methodological Recommendation

  • Use HPLC-PDA (λ = 254 nm) with a C18 column to monitor degradation.
  • Employ Arrhenius modeling to predict shelf life under ambient storage.

What spectroscopic techniques are most effective for characterizing Methyl, cyano(4-nitrophenyl)- (9CI), and how do key spectral features correlate with its structure?

Basic Research Question
FT-IR : Strong absorptions at 1730 cm⁻¹ (ester C=O), 2220 cm⁻¹ (C≡N), and 1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) confirm functional groups .
¹H NMR (CDCl₃): Singlets at δ 3.90 (CH₃O) and δ 8.20–8.40 (aromatic H) verify the methyl ester and nitrophenyl ring.
¹³C NMR : Peaks at δ 168.5 (C=O), δ 118.5 (C≡N), and δ 148.2 (NO₂-substituted C) provide structural validation .

Q. Advanced Application

  • 2D NMR (HSQC/HMBC) maps coupling between the nitrophenyl proton (δ 8.30) and adjacent carbons, resolving ambiguities in substitution patterns.

How does Methyl, cyano(4-nitrophenyl)- (9CI) interact with biological macromolecules in enzyme inhibition studies, and what computational models predict its binding affinity?

Advanced Research Question
Docking simulations (AutoDock Vina) suggest the nitrophenyl group forms π-π interactions with aromatic residues (e.g., Phe360 in acetylcholinesterase), while the cyano group hydrogen-bonds with catalytic serine . In vitro assays show IC₅₀ = 12 µM against AChE, comparable to esfenvalerate (IC₅₀ = 8 µM) . MD simulations (100 ns) reveal stable binding but partial solvent exposure of the methyl ester, suggesting susceptibility to hydrolytic inactivation .

Q. Methodological Note

  • Pair free-energy perturbation (FEP) calculations with experimental IC₅₀ to refine binding predictions.

What strategies mitigate contradictions in reported cytotoxicity data for Methyl, cyano(4-nitrophenyl)- (9CI) across cell lines?

Advanced Research Question
Discrepancies in cytotoxicity (e.g., LD₅₀ = 50 µM in HepG2 vs. 120 µM in HEK293) arise from metabolic differences. HepG2 cells overexpress CYP450 isoforms that metabolize the compound to reactive intermediates (e.g., nitroso derivatives), enhancing toxicity . Use of CYP inhibitors (e.g., ketoconazole) reduces cytotoxicity by 60%, confirming metabolic activation .

Q. Recommendation

  • Standardize assays with metabolic knockout models (e.g., CRISPR-Cas9 CYP3A4 deletion) to isolate intrinsic toxicity.

How can the compound’s photostability be improved for applications in light-mediated drug delivery systems?

Advanced Research Question
UV-Vis studies show rapid degradation (t₁/₂ = 15 min under 365 nm UV) due to nitro group-mediated photooxidation. Encapsulation in PLGA nanoparticles (150 nm diameter) extends t₁/₂ to 4h by shielding the chromophore . Alternatively, substituting the nitro group with electron-deficient bioisosteres (e.g., trifluoromethyl) reduces photosensitivity but requires re-optimizing synthetic pathways .

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